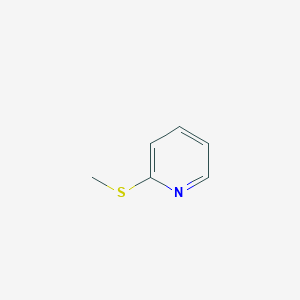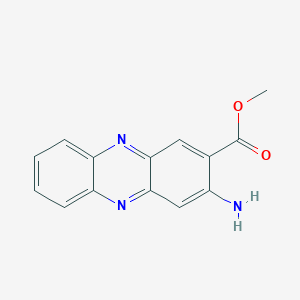
2-Phenazinecarboxylic acid, 3-amino-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenazinecarboxylic acid, 3-amino-, methyl ester is a chemical compound with the molecular formula C13H11N3O2. It is commonly known as Methyl-3-amino-2-phenazinecarboxylate or MAPC. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of MAPC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. MAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. MAPC has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth of new blood vessels that supply tumors.
生化和生理效应
MAPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MAPC has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, MAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
MAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, MAPC has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which limits its use in in vivo experiments.
未来方向
There are several future directions for the study of MAPC. One potential direction is the development of new synthesis methods that improve the yield and solubility of MAPC. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MAPC in vivo. This could help to determine the optimal dosage and administration route for MAPC. Additionally, further studies are needed to fully understand the mechanism of action of MAPC and its potential therapeutic applications.
合成方法
MAPC can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-amino-2-phenazinecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction produces MAPC as a white crystalline solid with a yield of around 60%.
科学研究应用
MAPC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MAPC has been studied as a potential treatment for various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
18450-09-4 |
|---|---|
产品名称 |
2-Phenazinecarboxylic acid, 3-amino-, methyl ester |
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
methyl 3-aminophenazine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)8-6-12-13(7-9(8)15)17-11-5-3-2-4-10(11)16-12/h2-7H,15H2,1H3 |
InChI 键 |
NUPNKAOEGIOPGA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
规范 SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
同义词 |
3-Amino-2-phenazinecarboxylic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
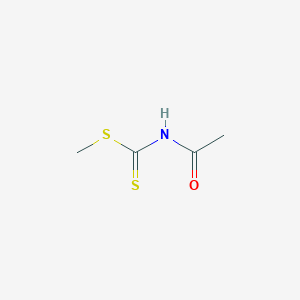
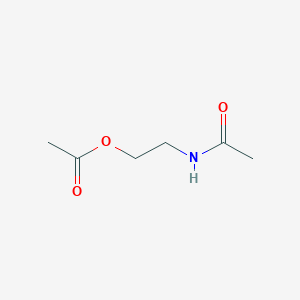
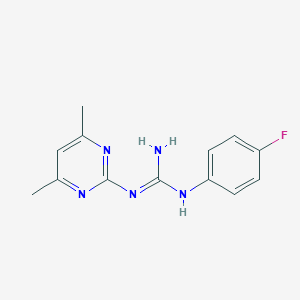
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
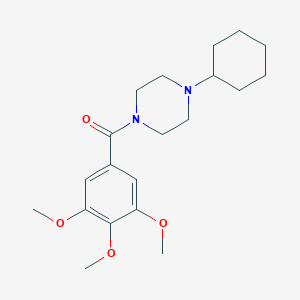
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
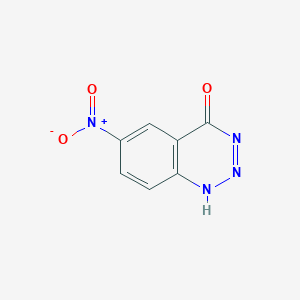
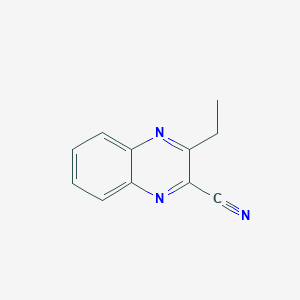
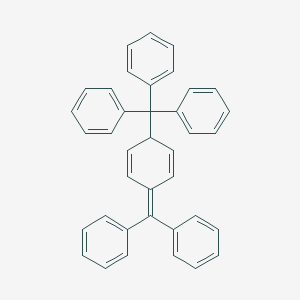
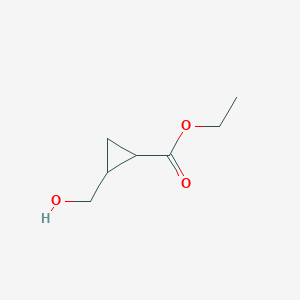
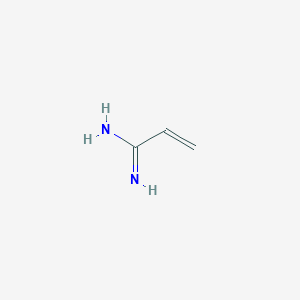
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
